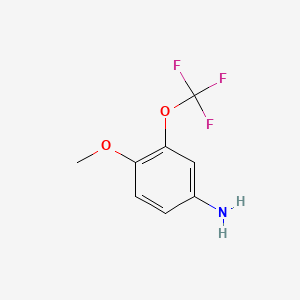
4-甲氧基-3-(三氟甲氧基)苯胺
描述
4-Methoxy-3-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 . It is also known as 4-amino-2-trifluoromethoxyanisole . This compound is commonly used as a substrate in organic synthesis for studying amine/aniline-related reactions .
Synthesis Analysis
The synthesis of 4-Methoxy-3-(trifluoromethoxy)aniline involves several steps. One method involves the use of sodium ferrate and sodium bromide as auxiliary reaction mixtures, heated to 95°C for 4 hours. Sodium amide is then added, and the temperature is raised to 155°C, with the reaction pressure raised to 4 atm, and the reaction is continued for 10 hours .Molecular Structure Analysis
The InChI code for 4-Methoxy-3-(trifluoromethoxy)aniline is 1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 . The SMILES string is COC1=C(C=C(C=C1)N)OC(F)(F)F .Chemical Reactions Analysis
4-Methoxy-3-(trifluoromethoxy)aniline has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis
4-Methoxy-3-(trifluoromethoxy)aniline is a liquid at room temperature . It has a density of 1.32 g/mL at 20°C . The boiling point is 73-75°C at 10 mmHg .科学研究应用
了解木质素酸解
T. Yokoyama的研究深入探讨了木质素的酸解,突出了γ-羟甲基基团的重要性,并确认了苄-阳离子型中间体中存在氢化物转移机制。这项研究展示了4-甲氧基-3-(三氟甲氧基)苯胺在木质素酸解过程中的潜在应用,这可能会彻底改变生物质转化技术和可持续化学生产。Read more。
离子液体相行为
Zoran P. Visak及其同事探讨了离子液体与各种溶质的相行为,包括阳离子和阴离子类型对溶解度的影响。这项研究表明了4-甲氧基-3-(三氟甲氧基)苯胺作为溶质在设计新的离子液体混合物中的潜力,用于分离技术和溶剂系统的应用。Read more。
甲氧氟烷的镇痛应用
K. Porter及其合作者回顾了甲氧氟烷在疼痛管理中的使用,建议探索类似甲氧苯胺衍生物用于医学应用的相关性。尽管重点放在甲氧氟烷上,但这一背景强调了了解甲氧取代苯胺的药理特性的重要性。Read more。
食品安全和抗氧化剂
廖红霞、朱梦婷和陈毅回顾了食品中4-羟基-2-壬烯醛(4-HNE)的发生和缓解策略。这项研究强调了在食品保鲜和安全中探索甲氧苯胺衍生物作为抗氧化剂的潜力。Read more。
木质素氧化为芳香醛
V. Tarabanko和N. Tarabanko讨论了木质素催化氧化为芳香醛,强调了这一过程的效率和选择性。这项研究提出了4-甲氧基-3-(三氟甲氧基)苯胺在木质素催化转化中的潜在应用,为可持续化学合成提供了见解。Read more。
安全和危害
未来方向
4-Methoxy-3-(trifluoromethoxy)aniline is a valuable compound in the field of organic synthesis. It has been used in the synthesis of various compounds, including anticancer agents and antitumor medicaments . It is also a precursor for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .
作用机制
Target of Action
It is known that the compound is used in the synthesis of various pharmaceutical ingredients , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is known to be used in the synthesis of various compounds , indicating that it likely undergoes chemical reactions to interact with its targets. More research is needed to fully understand its interactions and the resulting changes.
Biochemical Pathways
It is used in the synthesis of various pharmaceutical ingredients , suggesting that it may influence a range of biochemical pathways
Result of Action
As it is used in the synthesis of various pharmaceutical ingredients , it is likely to have a range of effects at the molecular and cellular level
生化分析
Biochemical Properties
4-Methoxy-3-(trifluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . The interactions of 4-Methoxy-3-(trifluoromethoxy)aniline with these biomolecules can lead to changes in their structural conformation and activity, thereby affecting various biochemical pathways.
Cellular Effects
The effects of 4-Methoxy-3-(trifluoromethoxy)aniline on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation and respiratory irritation, indicating its potential impact on cellular health . These effects suggest that 4-Methoxy-3-(trifluoromethoxy)aniline can alter cellular homeostasis and trigger stress responses in cells.
Molecular Mechanism
At the molecular level, 4-Methoxy-3-(trifluoromethoxy)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates and novel Schiff bases . These interactions can result in changes in gene expression and modulation of biochemical pathways, highlighting the compound’s role in regulating molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-(trifluoromethoxy)aniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is stable at ambient temperatures and can be stored under such conditions
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-(trifluoromethoxy)aniline vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, it has been reported to be toxic if inhaled, harmful if swallowed, and harmful in contact with skin . These observations highlight the importance of dosage in determining the compound’s safety and efficacy in biological systems.
Metabolic Pathways
4-Methoxy-3-(trifluoromethoxy)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of side-group liquid-crystalline polymethacrylates and derivatives of 3-(quinolin-3-yl)acrylates suggests its involvement in complex biochemical reactions . These interactions can lead to changes in metabolic pathways and affect overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methoxy-3-(trifluoromethoxy)aniline within cells and tissues are critical for its biological activity. It is transported through specific transporters and binding proteins, which determine its localization and accumulation within cells. The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
属性
IUPAC Name |
4-methoxy-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHKHUKMTRYZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720323 | |
| Record name | 4-Methoxy-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647855-21-8 | |
| Record name | 4-Methoxy-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1441146.png)


![4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B1441149.png)
![4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441151.png)
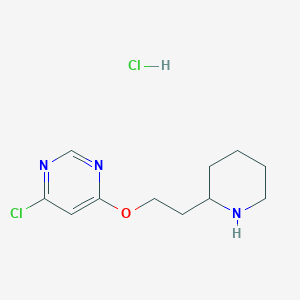
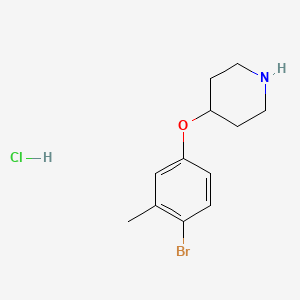
![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441157.png)
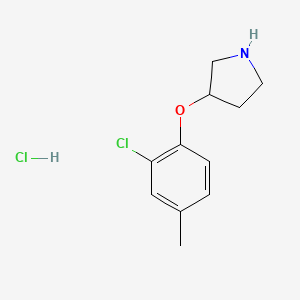
![3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441159.png)
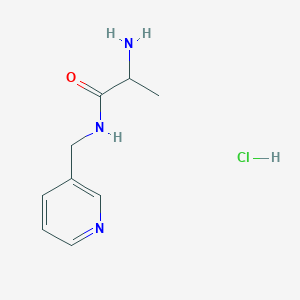
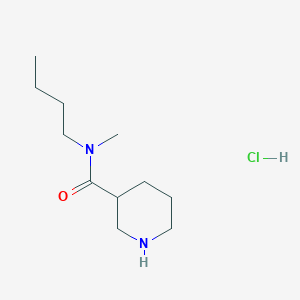
![3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441167.png)

